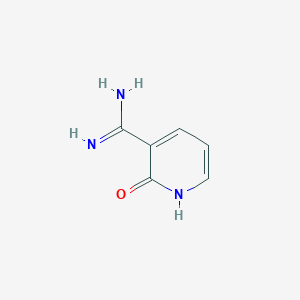

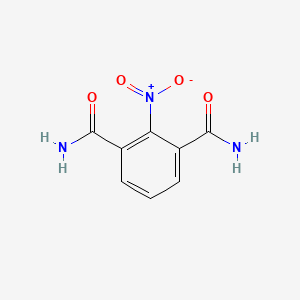

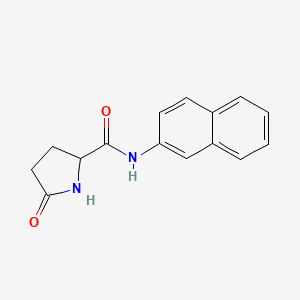

![molecular formula C16H12O4 B3023515 3-(2-Oxopropoxy)-6h-benzo[c]chromen-6-one CAS No. 307551-22-0](/img/structure/B3023515.png)

3-(2-Oxopropoxy)-6h-benzo[c]chromen-6-one

説明

The compound 3-(2-Oxopropoxy)-6h-benzo[c]chromen-6-one is a derivative of the benzo[c]chromen-6-one family, which is known for its biological significance. Although the provided papers do not directly discuss this specific compound, they offer insights into the synthesis, properties, and applications of structurally related compounds. These insights can be extrapolated to understand the potential characteristics and synthetic pathways of this compound.

Synthesis Analysis

The synthesis of benzo[c]chromen-6-ones can be achieved through various methods. A metal-free one-pot synthesis from 3,4-dichlorocoumarins and butadienes using tandem photo-thermal-photo reactions is described, which avoids the need for metal catalysts or peroxide promoters and yields the products in 70-80% yield . Another approach involves a Sc(OTf)3 catalyzed three-component reaction under green conditions, constructing both B and C rings simultaneously from acyclic precursors . These methods highlight the potential for efficient and environmentally friendly synthesis pathways that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-benzoxazol-2-yl-chromen-2-one, has been studied, revealing high molar absorptivities and limited solvatochromism due to the benzoxazole group . Theoretical calculations, including ab initio and semi-empirical methods, have provided insights into the electronic spectra and geometric parameters, which are in good agreement with experimental data . These findings suggest that this compound may also exhibit interesting photophysical properties that could be explored through similar computational and spectroscopic techniques.

Chemical Reactions Analysis

The reactivity of chromen-6-one derivatives can be quite diverse. For instance, photo-reorganization of certain chromen-4-ones leads to the formation of angular pentacyclic compounds, with the product distribution depending on the structure of alkoxy groups . Additionally, the Vilsmeier–Haack reaction has been used to synthesize novel compounds with potential for further functionalization . These studies indicate that this compound could participate in a variety of chemical reactions, potentially leading to novel derivatives with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-6-one derivatives are influenced by their molecular structure. For example, the photophysical properties of 3-benzoxazol-2-il-7-hydroxy-chromen-2-one show high fluorescence quantum yields and large Stokes shifts, with the excited state properties being affected by solvent polarity . The crystallographic structure of 3-(benzylthio)-4-hydroxy-2H-chromen-2-one has been determined, revealing an elaborate system of hydrogen bonds and non-covalent interactions that stabilize the crystal structure . These studies suggest that the physical and chemical properties of this compound would be similarly influenced by its specific functional groups and molecular geometry.

科学的研究の応用

Chemosensor for Iron (III) Detection

A study by Pournaki et al. (2020) involved the synthesis of a 3-hydroxy-6H-benzo[c]chromen-6-one analogue grafted onto chitosan polymer. This compound demonstrated selective interaction with Iron (III) ions, making it a potential chemosensor for detecting these ions in various applications (Pournaki et al., 2020).

Synthesis Methodologies

Bowman et al. (2000) explored the synthesis of 6H-benzo[c]chromen-6-ones using Bu3SnH mediated cyclisation. This synthesis method is significant for producing biologically active constituents found in herbal medicines (Bowman et al., 2000).

Vachan et al. (2019) developed an oxidant-free three-component synthesis of 7-amino-6H-benzo[c]chromen-6-ones under green conditions, indicating a more environmentally friendly approach to synthesizing these compounds (Vachan et al., 2019).

He et al. (2012) presented a catalyst-free synthesis of diversely substituted 6H-benzo[c]chromenes and 6H-benzo[c]chromen-6-ones in aqueous media, highlighting an efficient and environmentally friendly method (He et al., 2012).

Fluorescence and Sensing Applications

Shukur et al. (2021) demonstrated that 3-Hydroxy-6H-benzo[c]chromen-6-one and related compounds can act as selective fluorescent sensors for Iron (III) under both in vitro and ex vivo conditions, offering potential applications in bioimaging and metal detection (Shukur et al., 2021).

Synthesis Reviews and Protocols

Mazimba (2016) provided a review of synthetic procedures for 6H-benzo[c]chromen-6-ones, which are core structures of secondary metabolites with pharmacological importance. This review offers insights into various synthetic methods and their applications (Mazimba, 2016).

作用機序

将来の方向性

特性

IUPAC Name |

3-(2-oxopropoxy)benzo[c]chromen-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-10(17)9-19-11-6-7-13-12-4-2-3-5-14(12)16(18)20-15(13)8-11/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHFONDHNDJEKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351506 | |

| Record name | 3-(2-oxopropoxy)-6h-benzo[c]chromen-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

307551-22-0 | |

| Record name | 3-(2-oxopropoxy)-6h-benzo[c]chromen-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

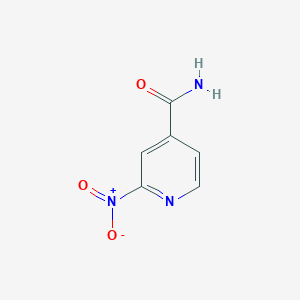

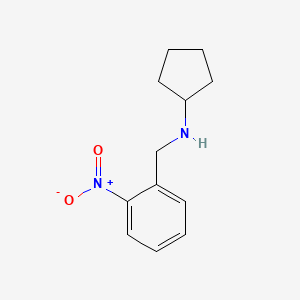

![1-[2-(azepan-2-yl)phenyl]-N,N-dimethylmethanamine](/img/structure/B3023450.png)